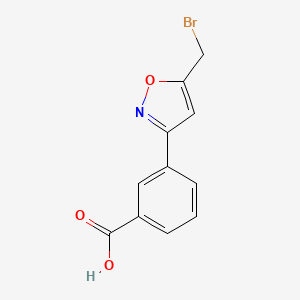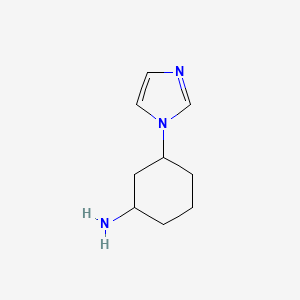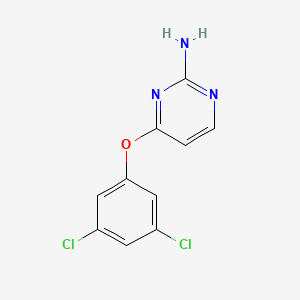![molecular formula C12H17ClN2O B1450444 1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane CAS No. 1501773-42-7](/img/structure/B1450444.png)
1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane
Descripción general
Descripción
1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane, also known as CMPD, is a heterocyclic compound belonging to the diazepane family. It has a wide range of applications in scientific research, including biomedical and pharmaceutical research, due to its unique chemical structure. The compound is synthesized through a multi-step process, involving the use of several reagents and catalysts. CMPD has the ability to interact with a variety of proteins and receptors in the body, making it a valuable tool for studying biochemical and physiological pathways.
Aplicaciones Científicas De Investigación
1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane has a wide range of applications in scientific research, including biomedical and pharmaceutical research. It has been used to study the biochemical and physiological pathways of various proteins and receptors, such as the opioid receptor, serotonin receptor, and GABA receptor. In addition, 1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane has been used to study the effects of various drugs on the body, such as opioids and antidepressants.
Mecanismo De Acción
1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane acts as an agonist at various receptors in the body, including the opioid receptor, serotonin receptor, and GABA receptor. It binds to these receptors and activates them, resulting in a variety of biochemical and physiological effects. This mechanism of action is similar to that of other drugs, such as opioids and antidepressants.
Biochemical and Physiological Effects
1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane has the ability to interact with a variety of proteins and receptors in the body, resulting in a variety of biochemical and physiological effects. For example, it has been shown to modulate the activity of the opioid receptor, resulting in analgesic and sedative effects. In addition, 1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane has been shown to modulate the activity of the serotonin receptor, resulting in antidepressant effects. Finally, 1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane has been shown to modulate the activity of the GABA receptor, resulting in anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane has several advantages for use in lab experiments. It is a relatively stable compound, making it suitable for use in long-term experiments. In addition, it is relatively inexpensive and easy to synthesize, making it cost-effective for use in research. However, 1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane has some limitations for use in lab experiments. It is not as potent as other compounds, such as opioids and antidepressants, making it less suitable for use in short-term experiments. In addition, it has a relatively short half-life, making it unsuitable for use in long-term experiments.
Direcciones Futuras
1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane has a wide range of potential applications in scientific research, and there are many potential future directions for its use. One potential direction is in the study of the effects of drugs on the body, such as opioids and antidepressants. Another potential direction is in the study of the biochemical and physiological pathways of various proteins and receptors, such as the opioid receptor, serotonin receptor, and GABA receptor. Finally, 1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane could be used to study the effects of various environmental toxins on the body, such as heavy metals and pesticides.
Propiedades
IUPAC Name |
1-(4-chloro-3-methoxyphenyl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-16-12-9-10(3-4-11(12)13)15-7-2-5-14-6-8-15/h3-4,9,14H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPGRTGWRNPKFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCCNCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride](/img/structure/B1450361.png)
![6-(2-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1450367.png)



![8-Boc-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B1450372.png)


![6-Chloroimidazo[1,2-a]pyridin-3-amine](/img/structure/B1450377.png)
![6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1450379.png)

![(1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1450382.png)

![8-Bromo-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B1450384.png)